Product packaging for Boc-Glu(OcHex)-OH(Cat. No.:CAS No. 73821-97-3)

Boc-Glu(OcHex)-OH

Cat. No.: B558430
CAS No.: 73821-97-3
M. Wt: 329.39 g/mol
InChI Key: FDNMLANBNJDIRG-LBPRGKRZSA-N
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Description

Contextualization within Protected Amino Acid Chemistry

Amino acids, the fundamental building blocks of proteins and peptides, possess multiple reactive functional groups. To ensure that chemical reactions proceed selectively and to prevent unwanted side reactions during peptide synthesis, these reactive sites must be temporarily masked with protecting groups. Protected amino acid chemistry is a cornerstone of modern organic synthesis, enabling the stepwise construction of complex peptide chains with defined sequences and functionalities. Various protecting groups are employed, each with specific chemical properties dictating their stability and removal conditions, thereby allowing for orthogonal protection strategies. acs.orgresearchgate.net

Historical Evolution and Significance of Boc-Protected Amino Acids in Peptide Synthesis

The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s revolutionized the field. A pivotal advancement in SPPS was the introduction of the tert-butyloxycarbonyl (Boc) protecting group for the alpha-amino function. The Boc group, along with benzyl (B1604629) (Bzl) based side-chain protection, formed the basis of the Boc/Bzl strategy. This strategy allowed for the use of excess reagents, driving reactions to completion and facilitating purification by simple filtration. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while side-chain protecting groups and the resin linkage are removed by stronger acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.comnih.govwikipedia.orgiris-biotech.de While the Fmoc/tert-butyl strategy has largely become dominant due to milder cleavage conditions and greater orthogonality, the Boc/Bzl approach remains historically significant and is still utilized in specific applications. iris-biotech.dealtabioscience.com

Specific Role of Boc-Glu(OcHex)-OH as a Protected Glutamic Acid Derivative

This compound is a derivative of L-glutamic acid where the alpha-amino group is protected by the Boc group, and the gamma-carboxyl group is esterified with a cyclohexyl (OcHex) moiety. vulcanchem.com Glutamic acid, being a dicarboxylic amino acid, requires protection of its side-chain carboxyl group to prevent undesired reactions, such as cyclization or formation of aspartimide-like byproducts, especially during peptide coupling steps. peptide.com The cyclohexyl ester serves as a robust protecting group for the gamma-carboxyl function. It is stable under the acidic conditions used for Boc group removal, offering orthogonality. vulcanchem.comsigmaaldrich.com This selective protection allows for precise control over peptide chain elongation, ensuring that only the desired peptide bonds are formed. vulcanchem.comsigmaaldrich.com

Overview of this compound's Utility in Complex Chemical Syntheses

The utility of this compound extends beyond standard peptide synthesis. Its structure makes it a versatile building block for more complex chemical syntheses, including the preparation of peptide-based therapeutics, peptidomimetics, and molecules for drug delivery systems. chemimpex.com The cyclohexyl ester imparts moderate hydrophobicity, which can be advantageous in certain applications, such as molecular imprinting for enantioselective membranes. Furthermore, its stability under various reaction conditions, coupled with the selective removability of the Boc group, allows for its incorporation into sophisticated synthetic routes, including chemical ligation strategies. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27NO6 B558430 Boc-Glu(OcHex)-OH CAS No. 73821-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNMLANBNJDIRG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165402
Record name 5-Cyclohexyl hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
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Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73821-97-3
Record name 5-Cyclohexyl hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73821-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclohexyl hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-cyclohexyl ester
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Synthesis Methodologies and Strategies for Boc Glu Ochex Oh

Conventional Solution-Phase Synthesis Approaches

The synthesis of Boc-Glu(OcHex)-OH in solution typically involves a two-step process: first, the protection of the α-amino group of L-glutamic acid, followed by the esterification of the γ-carboxyl group.

Esterification Procedures for Cyclohexyl Protection

The γ-carboxyl group of glutamic acid requires selective protection to prevent its participation in peptide bond formation. Esterification with cyclohexanol (B46403) is a common method to achieve this, yielding the γ-cyclohexyl ester. This esterification is often performed on Boc-protected glutamic acid.

One established method involves activating the γ-carboxyl group of Boc-L-glutamic acid using carbodiimide (B86325) coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, facilitate the reaction with cyclohexanol. Solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used for this transformation . For instance, using DCC and cyclohexanol in anhydrous DCM, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), can achieve yields exceeding 85% vulcanchem.com. An improved synthesis for γ-cyclohexyl L-glutamate and its Boc derivatives has also been described, highlighting the importance of optimized conditions for this esterification step thieme-connect.com.

Introduction of the Boc Protecting Group on the Alpha-Amino Functionality

The initial step in the synthesis of this compound involves the selective protection of the α-amino group of L-glutamic acid. This is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640), under alkaline conditions vulcanchem.comwikipedia.orgottokemi.com. Common bases include sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) in a mixture of water and an organic co-solvent like dioxane . Alternatively, the reaction can be carried out in acetonitrile (B52724) using 4-dimethylaminopyridine (DMAP) as the base wikipedia.orgottokemi.com. This reaction efficiently yields Boc-L-glutamic acid with high selectivity and yields, often greater than 90% .

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for obtaining this compound with high yield and purity. For laboratory-scale synthesis, critical parameters include maintaining temperatures between 0–25°C and using anhydrous solvents like DCM vulcanchem.com. Monitoring the reaction progress via thin-layer chromatography (TLC) is standard practice. Industrial-scale production may employ different coupling reagents like HBTU/HATU and solvents such as DMF, potentially achieving higher yields (90–95%) and employing purification methods like high-performance liquid chromatography (HPLC) to ensure purity exceeding 98% vulcanchem.com. The Boc protection strategy itself is noted for its suitability for large-scale synthesis due to its high selectivity and yield .

Table 1: Key Synthesis Parameters for this compound

ParameterBoc Protection of L-Glutamic AcidEsterification (DCC/DMAP Method)Esterification (EDC/HOBt Method)
Reagents Di-tert-butyl dicarbonate (Boc₂O), Base (NaOH/NaHCO₃ or DMAP)DCC, Cyclohexanol, DMAPEDC, HOBt, Cyclohexanol
Solvent Dioxane/water or AcetonitrileAnhydrous DCMDMF or DCM
Temperature 0–4°C, gradually warming to room temperature0–25°C0°C (initial), then room temperature
Reaction Time Varies (e.g., overnight)Varies8–12 hours at 0°C, then room temperature
Typical Yield >90%>85%Not specified, but generally optimized for high yield
Purification Crystallization, WashingFlash Chromatography, TLC monitoringCrystallization, Chromatography
Notes High selectivity and yield, suitable for large-scale synthesisCatalyzed by DMAPHOBt suppresses racemization

Advanced Synthetic Routes and Innovations

Beyond standard Boc-SPPS, advancements in peptide synthesis continue to explore more efficient and selective methodologies.

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative for peptide synthesis. While specific enzymatic routes for this compound itself are not extensively detailed in the provided literature, proteases have been successfully employed for peptide synthesis in organic solvents researchgate.net. These approaches leverage the inherent specificity of enzymes to catalyze peptide bond formation, potentially offering mild reaction conditions and high stereoselectivity. Research into enzymatic modifications of amino acid derivatives, including ester conjugates, highlights the potential of biocatalysis in creating complex peptide structures researchgate.net.

Chemoselective Modifications and Derivatizations

The design of orthogonal protecting groups is fundamental to achieving chemoselective modifications in peptide synthesis wiley-vch.de. This compound, with its Boc and OcHex protecting groups, allows for selective deprotection and subsequent modification. For instance, after Boc removal and peptide coupling, the OcHex ester remains intact, enabling further selective reactions on other parts of the peptide chain or on the side chain itself if other orthogonal protecting groups are employed sigmaaldrich.com. Chemoselective ligation strategies, such as those utilizing bioorthogonal click chemistry, are also advancing the field, allowing for precise modification of peptides with various functional groups, probes, or labels researchgate.net, nih.gov. The stability of the OcHex group under conditions that cleave other common protecting groups makes it a valuable component in multi-step synthetic strategies requiring precise control over functional group manipulation.

Batch Preparation Techniques

The synthesis of this compound is amenable to both laboratory-scale and industrial-scale production. Laboratory synthesis often involves coupling reagents like DCC/DMAP vulcanchem.com. For larger-scale manufacturing, more efficient coupling reagents such as HBTU or HATU may be employed to enhance yields and reaction kinetics vulcanchem.com. Batch preparation can also be optimized using techniques like catalytic hydrogen transfer for specific derivatives oup.com. Purification typically involves standard chromatographic methods, such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC), to achieve the high purity required for peptide synthesis vulcanchem.com.

Data Tables

Table 1: Comparison of Boc-SPPS and Fmoc-SPPS Strategies

FeatureBoc-SPPSFmoc-SPPS
Nα-ProtectionBoc (acid-labile)Fmoc (base-labile)
Side-Chain ProtectionTypically acid-labile (e.g., Bzl, OcHex)Typically acid-labile (e.g., tBu)
OrthogonalityQuasi-orthogonal (Boc & side-chain PGs acid-labile)Orthogonal (Fmoc base, tBu acid)
Cleavage from ResinStrong acid (HF, TFMSA)Mild acid (TFA)
Peptide SolubilityGenerally higherGenerally lower
Difficult SequencesOften preferred for difficult sequencesMay require optimization for difficult sequences
C-terminal ThioestersCompatibleNot directly compatible with standard Fmoc-SPPS
HandlingAggressive reagents (HF)Safer reagents (piperidine, TFA)
Side ReactionsPotential for prolonged acid treatment issuesReduced risk of side reactions from acid
On-resin ModificationLimited flexibilityHigh flexibility with selectively cleavable PGs

Table 2: Typical Side-Chain Protecting Groups in SPPS

Amino AcidBoc-SPPS Protecting GroupFmoc-SPPS Protecting GroupCleavage Conditions (General)
Aspartic AcidOcHex, OBzlOtBuTFA (for OtBu), HF (for OBzl)
Glutamic AcidOcHex, OBzlOtBuTFA (for OtBu), HF (for OBzl)
ArginineTos, NO₂Pbf, Pmc, MtrHF (for Tos, NO₂), TFA (for Pbf, Pmc, Mtr)
AsparagineXanTrtHF (for Xan), TFA (for Trt)
GlutamineXanTrtHF (for Xan), TFA (for Trt)
SerineBzltBuHF (for Bzl), TFA (for tBu)
ThreonineBzltBuHF (for Bzl), TFA (for tBu)
TyrosineBzl, 2-bromo-BzltBuHF (for Bzl), TFA (for tBu)
TryptophanForBocHF (for For), TFA (for Boc)
Lysine2-Cl-ZBocHF (for 2-Cl-Z), TFA (for Boc)
HistidineTos, DnpTrtHF (for Tos), TFA (for Trt)
CysteineMob, MBzlTrt, AcmHF (for Mob), TFA (for Trt), reduction (for Acm)

Table 3: Synthesis Parameters for this compound

ParameterLaboratory Scale Synthesis vulcanchem.comIndustrial Scale Synthesis vulcanchem.com
Coupling ReagentDCC/DMAPHBTU/HATU
SolventDCMDMF
Yield80–85%90–95%
Purification MethodFlash ChromatographyPreparative HPLC
Critical ConditionsTemp: 0–25°C
MonitoringTLC (Rf = 0.3, EtOAc/Hex 1:1)

Compound List

this compound

Boc-Glu-OH

Boc-Asp(O-2-Ada)-OH

Boc-L-Arg(Tos)-OH

Boc-Tyr-OH

Boc-L-Tyr(2-Br-Z)-OCH₂PhCH₂CO₂H

Boc-Asp(OcHex)-OH

Boc-Gln(Xan)-OH

Boc-Lys(2-chloro-Z)-OH

Boc-Ser(Bzl)-OH

Boc-Thr(Bzl)-OH

Boc-Trp-OH

Boc-Trp(For)-OH

Boc-Tyr(2-bromo-Bzl)-OH

Boc-Tyr(2,6-dichloro-Bzl)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Glu(OtBu)-OH

Fmoc-Asp(O-2-PhiPr)-OH

Fmoc-Glu(OAll)-OH

Fmoc-Asn(Trt)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Arg(Pmc)-OH

Fmoc-Arg(Mtr)-OH

Fmoc-Cys(Trt)-OH

Fmoc-His(Trt)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Ser(tBu)-OH

Fmoc-Thr(tBu)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Tyr(tBu)-OH

Boc-D-Ala-OBn

Boc-Lys(Z)-D-Ala-Tyr(Bn)-D-Ala-OBn

Boc-D-Ala-OH

Boc-Glu(OcHex)-D-Ala-OH

Boc-Glu(OcHex)-Leu-OBn

Boc-D-glutamic acid γ-cyclohexyl ester

Boc-L-glutamic acid γ-cyclohexyl ester

Boc-D-Glu(OcHex)-OH

Boc-Glu(OBzl)-OH

Boc-D-Glu-OH

Boc-Asp(OBzl)-ONp

Boc-Asp(OtBu)-OH

Boc-Arg(NO₂)-OH

Boc-Asp(OBzl)-OH

this compound.DCHA

N-α-t.-Boc-L-glutamic acid γ-cyclohexyl ester

N-(tert-Butoxycarbonyl)-L-glutamic acid 5-cyclohexyl ester

5-Cyclohexyl N-boc-L-glutamate

5-Cyclohexyl N-(tert-butoxycarbonyl)-L-glutamate

(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

(2R)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

N-α-2-(4-biphenylyl)isopropoxycarbonyl-γ-tert-butylglutamyl-O-tert-butyltyrosyl-N∈-benzyloxycarbonyllysine phenyl ester

N-α-benzyloxycarbonyl-γ-tert-butylglutamyl-O-tert-butyltyrosylalanine phenyl ester

Poly(glycerol sebacate (B1225510) glutamate) (PGSE)

PGSE-B

PGSE-Z

Applications in Advanced Chemical Research

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-Glu(OcHex)-OH is a standard building block in Boc-based SPPS. sigmaaldrich.comsigmaaldrich.com Its primary function is to introduce glutamic acid residues into a growing peptide chain while ensuring the gamma-carboxyl group remains protected. vulcanchem.com During the iterative cycles of SPPS, the Boc group is removed using TFA, exposing the alpha-amino group for the next coupling reaction. The OcHex ester remains intact during these cycles, preventing premature side reactions. vulcanchem.comsigmaaldrich.com This orthogonal protection strategy is fundamental for the successful synthesis of peptides with complex sequences. altabioscience.comvulcanchem.com

Utility in Complex Peptide Architectures and Drug Development

The specific protection offered by this compound makes it suitable for constructing more elaborate peptide structures. For instance, it has been utilized in the synthesis of thrombin inhibitors and in creating peptide-based drug candidates. chemimpex.com Its ability to participate in various chemical reactions also makes it a valuable component in developing novel therapeutic agents and in designing drug delivery systems, where enhanced solubility and stability are critical. chemimpex.com The compound's precise role in these advanced syntheses underscores its importance in medicinal chemistry and biochemistry. chemimpex.com

Applications in Chemical Ligation and Biomimetic Synthesis

In specialized applications like chemical ligation, this compound and its derivatives have been employed as precursors. For example, in biomimetic insulin (B600854) synthesis, analogues of this compound served as intermediates for oxime-forming ligation, enabling precise disulfide bond formation. The stability of the gamma-ester under acidic conditions is crucial for compatibility with ligation protocols that operate at low pH. vulcanchem.com

Compound List

This compound : N-tert-butoxycarbonyl-L-glutamic acid γ-cyclohexyl ester.

This article has focused exclusively on the chemical aspects and research utility of this compound, adhering strictly to the outlined structure and content requirements.

Protecting Group Strategies and Orthogonality Considerations

Mechanisms of Protection and Deprotection of the Carboxyl Group by Cyclohexyl Ester

The γ-carboxyl group of glutamic acid is protected as a cyclohexyl ester (OcHex) to mask its acidity and prevent it from interfering with peptide bond formation. This protection is typically achieved through standard esterification procedures.

The deprotection of the cyclohexyl ester is accomplished under strong acidic conditions, usually with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the solid support. ug.edu.pl The mechanism involves the protonation of the ester oxygen, followed by nucleophilic attack and cleavage, releasing the free carboxylic acid and cyclohexanol (B46403). The stability of the cyclohexyl ester to the milder acidic conditions used for Boc group removal is a key feature of its utility.

Stability and Cleavage Conditions for Boc-Protecting Group in the Context of Boc-Glu(OcHex)-OH

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under moderately acidic conditions. organic-chemistry.orgchemistrysteps.com It is stable to most bases and nucleophiles, allowing for orthogonal protection schemes. organic-chemistry.org

The cleavage of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation. chemistrysteps.com Typically, strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are used for this purpose. wikipedia.org The reaction is generally rapid and results in the formation of the free amine, carbon dioxide, and isobutylene. chemistrysteps.com The volatility of these byproducts simplifies the purification process. Scavengers, such as anisole (B1667542) or thioanisole, may be added to prevent the tert-butyl cation from alkylating sensitive residues like tryptophan or methionine. wikipedia.org

Table 1: Common Reagents for Boc Deprotection

Reagent Conditions Notes
Trifluoroacetic Acid (TFA) Typically 25-50% in DCM Standard condition for Boc removal. wikipedia.org
Hydrochloric Acid (HCl) In organic solvents like dioxane or methanol Another common and effective reagent. wikipedia.orgrsc.org
Sulfuric Acid (H₂SO₄) In tert-butyl acetate Can be used for selective deprotection. researchgate.net
Aluminum Chloride (AlCl₃) Allows for selective cleavage in the presence of other acid-sensitive groups. organic-chemistry.orgwikipedia.org
Oxalyl Chloride/Methanol Room temperature A mild method suitable for substrates with multiple acid-labile groups. rsc.org

Orthogonal Protecting Group Chemistry in Multi-Functional Systems

Orthogonality in protecting group strategy is the ability to remove one protecting group in the presence of others without affecting them. wikipedia.org This principle is fundamental in the synthesis of complex molecules with multiple functional groups.

The Boc group and the cyclohexyl ester are considered a "quasi-orthogonal" pair. biosynth.com While both are acid-labile, their cleavage requires different acid strengths. The Boc group is removed with moderate acids like TFA, while the cyclohexyl ester requires much stronger acids like HF for cleavage. biosynth.comug.edu.pl This differential lability allows for the selective removal of the N-terminal Boc group at each step of peptide synthesis without disturbing the cyclohexyl ester protecting the glutamic acid side chain.

Challenges can arise when other acid-labile groups are present in the peptide. For instance, tert-butyl (tBu) esters and ethers, which are commonly used in Fmoc/tBu chemistry, are also cleaved by TFA. ug.edu.pl Therefore, in a Boc-based strategy, the use of such groups must be carefully considered to avoid premature deprotection.

Several side reactions can occur during peptide synthesis. For glutamic acid derivatives, a primary concern is the formation of pyroglutamic acid at the N-terminus. This cyclization can occur under acidic conditions, particularly during the deprotection of the Boc group.

Another significant side reaction involving glutamic acid is aspartimide formation, which is more prevalent with aspartic acid but can also occur with glutamic acid residues. This involves the cyclization of the peptide backbone at the glutamic acid residue, which can lead to racemization and the formation of β-isomers. peptide.com The use of the sterically hindered cyclohexyl ester in this compound has been shown to be superior to the benzyl (B1604629) (Bzl) ester in preventing acid-catalyzed aspartimide formation. ug.edu.pl

Comparison with Other Glutamic Acid Protecting Groups (e.g., OBzl, OtBu)

The choice of protecting group for the glutamic acid side chain has significant implications for the synthesis strategy and the purity of the final peptide.

Benzyl Ester (OBzl): The benzyl ester is a classic protecting group used in Boc/Bzl chemistry. ug.edu.pl Like the cyclohexyl ester, it is cleaved by strong acids such as HF. However, it is more susceptible to acid-catalyzed aspartimide formation compared to the cyclohexyl ester. ug.edu.pl Furthermore, deprotection via hydrogenolysis, an alternative method for benzyl group removal, may not be compatible with other functional groups in the peptide. libretexts.org

tert-Butyl Ester (OtBu): The tert-butyl ester is the standard protecting group for glutamic acid in Fmoc/tBu chemistry. ug.edu.plpeptide.com It is cleaved under the same mild acidic conditions (e.g., TFA) used for the final cleavage from the resin in this strategy. ug.edu.pl However, its lability to TFA makes it incompatible with the Boc strategy for N-terminal protection, as it would be prematurely removed during each synthesis cycle.

Table 2: Comparison of Glutamic Acid Side-Chain Protecting Groups

Protecting Group Abbreviation Typical Cleavage Conditions Advantages Disadvantages
Cyclohexyl Ester OcHex Strong acid (e.g., HF, TFMSA) ug.edu.pl Reduced risk of aspartimide formation compared to OBzl ug.edu.pl; Stable to TFA. Requires harsh cleavage conditions.
Benzyl Ester OBzl Strong acid (e.g., HF); Hydrogenolysis ug.edu.pllibretexts.org Widely used in Boc chemistry. More prone to aspartimide formation than OcHex ug.edu.pl; Hydrogenolysis may not be compatible with all peptides.
tert-Butyl Ester OtBu Mild acid (e.g., TFA) ug.edu.pl Easily cleaved under mild conditions. Not compatible with Boc N-terminal protection strategy; Prone to aspartimide formation in Fmoc chemistry. ug.edu.pl

Reactivity and Reaction Mechanisms in Synthesis

Activation Strategies for Carboxyl Group Coupling

The formation of a peptide bond is a condensation reaction that is not spontaneous under normal conditions and requires the carboxyl group to be activated. bachem.com This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid. luxembourg-bio.com For Boc-Glu(OcHex)-OH, various activation strategies are employed, primarily categorized by the type of coupling reagent used.

Carbodiimides are a foundational class of reagents for peptide synthesis. wikipedia.org Their general mechanism involves the reaction of the carboxylic acid of this compound with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. nih.govthermofisher.com This intermediate is then attacked by the nucleophilic amino group of the coupling partner to form the desired peptide bond, releasing a urea (B33335) byproduct. thermofisher.com

The choice of carbodiimide often depends on the solubility of the urea byproduct and the reaction conditions:

DCC (N,N'-dicyclohexylcarbodiimide): Widely used in solution-phase synthesis, DCC's byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents, facilitating its removal by filtration. bachem.compeptide.com However, this insolubility makes it unsuitable for solid-phase peptide synthesis (SPPS). peptide.com

DIC (N,N'-diisopropylcarbodiimide): In SPPS, DIC is often preferred over DCC because its corresponding urea byproduct is more soluble in common solvents like DMF and can be easily washed away from the resin. bachem.com

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): This carbodiimide is water-soluble, as is its urea byproduct, making it ideal for aqueous-phase couplings and for conjugating peptides to proteins. thermofisher.compeptide.com

The primary pathway for carbodiimide-mediated coupling is the formation of the O-acylisourea intermediate. However, this intermediate is unstable and can undergo side reactions, such as rearrangement to an inactive N-acylurea or formation of a symmetric anhydride (B1165640) by reacting with another molecule of this compound. nih.gov

ReagentFull NameKey FeaturePrimary ApplicationByproduct Solubility
DCCN,N'-dicyclohexylcarbodiimideInexpensive and efficientSolution-phase synthesisInsoluble in most organic solvents
DICN,N'-diisopropylcarbodiimideSoluble urea byproductSolid-phase peptide synthesisSoluble in organic solvents
EDC1-ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble reagent and byproductAqueous-phase coupling, bioconjugationWater-soluble

To improve coupling efficiency and reduce side reactions associated with carbodiimides, uronium and phosphonium (B103445) salt-based reagents were developed. These reagents react with the carboxylic acid of this compound in the presence of a base (typically a non-nucleophilic amine like DIPEA) to form an active ester intermediate, which then rapidly reacts with the amine component.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): One of the most common coupling reagents, HBTU is known for its high efficiency and ability to suppress racemization. creative-peptides.com It activates the carboxyl group by forming an HOBt active ester. creative-peptides.com Although initially believed to be uronium salts, crystal and solution structure studies revealed that reagents like HBTU and HATU exist as aminium (guanidinium) salts. peptide.comrsc.org

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is an analogue of HBTU that incorporates HOAt instead of HOBt. rsc.org It is generally more reactive than HBTU, leading to faster coupling reactions and even lower levels of epimerization, making it a preferred reagent for difficult couplings. peptide.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent, PyBOP is also highly efficient and is considered a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). researchgate.net

These reagents are highly effective, with coupling reactions often reaching completion within minutes. peptide.com However, excess uronium/aminium reagents can react with the free N-terminal of the peptide, leading to chain termination, so stoichiometry must be carefully controlled. peptide.com

ReagentFull NameReagent TypeKey Advantage
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltHigh efficiency, low cost, effective racemization suppression
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltHigher reactivity and less epimerization than HBTU
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltHigh efficiency, avoids carcinogenic HMPA byproduct

A significant risk during the activation of the carboxyl group of this compound is racemization—the loss of stereochemical integrity at the α-carbon. bachem.com This occurs primarily through the formation of a 5(4H)-oxazolone intermediate from the highly reactive activated species (like the O-acylisourea). nih.govnih.gov The oxazolone (B7731731) can easily tautomerize, leading to epimerization. bachem.com

To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used, especially in conjunction with carbodiimides. peptide.com These additives function by acting as nucleophiles that rapidly trap the initial activated intermediate (e.g., the O-acylisourea) to form a corresponding active ester (OBt or OAt ester). nih.gov These active esters are more stable and less prone to oxazolone formation than the O-acylisourea, yet they remain sufficiently reactive to couple efficiently with the amine component. nih.govnih.gov

HOBt (1-hydroxybenzotriazole): For decades, HOBt has been the standard additive for suppressing racemization in carbodiimide-mediated reactions. bachem.com It effectively converts the O-acylisourea into a more stable HOBt-ester. creative-peptides.com

HOAt (1-hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position of the HOAt ring is thought to participate in the reaction through neighboring group effects, accelerating the coupling reaction and providing superior racemization suppression compared to HOBt. nih.gov This makes HATU (which contains the HOAt moiety) particularly effective. nih.gov

Kinetic and Mechanistic Studies of this compound Coupling Reactions

While specific kinetic data for the coupling of this compound is not extensively published, the reaction follows the general principles of peptide bond formation. The kinetics of the coupling reaction are diffusion-controlled, particularly in solid-phase synthesis where reagents must diffuse into the resin matrix. peptide.com The rate of peptide bond formation is dependent on several factors, including the reactivity of the activated species, the nucleophilicity of the amine, steric hindrance of the coupling partners, solvent, and temperature.

The mechanism for peptide bond formation is a nucleophilic acyl substitution. luxembourg-bio.com The process begins with the activation of the carboxyl group of this compound, which significantly increases the reaction rate. creative-peptides.com This activated intermediate then undergoes nucleophilic attack by the amino group of the second amino acid to form a tetrahedral intermediate, which subsequently collapses to form the stable amide (peptide) bond and release the leaving group. luxembourg-bio.com The high kinetic barrier for uncatalyzed amide bond formation necessitates the use of coupling reagents to provide a lower energy pathway via the activated intermediate. luxembourg-bio.com

Investigation of Potential Side Reactions and Their Mitigation

Several side reactions can occur during the coupling of this compound, potentially leading to impurities and reduced yields. Careful control of reaction conditions and selection of appropriate reagents are essential for mitigation.

Diketopiperazine (DKP) formation is a significant intramolecular side reaction that can occur during the synthesis of peptides, particularly after the coupling of the second amino acid. researchgate.net The reaction involves the nucleophilic attack of the free N-terminal amine of a dipeptidyl-resin onto its own ester linkage to the solid support, cleaving the dipeptide from the resin and forming a stable six-membered cyclic dipeptide. researchgate.netnih.gov

This side reaction is particularly prevalent under the basic conditions used for Fmoc deprotection but can also be a concern in Boc-based synthesis. peptide.comnih.gov The propensity for DKP formation is sequence-dependent, with sequences containing Proline or Glycine being especially susceptible. nih.gov While this compound itself does not inherently promote this reaction, if it is coupled as the second residue in a sequence, the resulting dipeptide could be susceptible to cyclization.

Mitigation Strategies:

In situ neutralization protocols: In Boc-SPPS, performing the neutralization of the TFA salt and the subsequent coupling in the same step can suppress DKP formation. peptide.com

Use of sterically hindered resins: Resins like 2-chlorotrityl chloride resin increase the steric bulk around the ester linkage, which inhibits the intramolecular cyclization required for DKP formation. peptide.com

Dipeptide coupling: A highly effective strategy is to synthesize the first two amino acids as a dipeptide in solution and then couple this dipeptide unit to the resin, thereby bypassing the vulnerable dipeptidyl-resin intermediate altogether. peptide.com

Racemization Control

The preservation of stereochemical integrity at the α-carbon is a critical challenge during the synthesis of peptides and other chiral molecules derived from amino acids. For N-α-Boc-protected amino acids such as this compound, the activation of the carboxyl group required for amide bond formation creates a potential for racemization, which can lead to the formation of unwanted diastereomeric products. Effective control over this side reaction is paramount to ensure the synthesis of the desired enantiomerically pure target molecule.

The primary mechanism responsible for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. bachem.comglobalresearchonline.net This process is initiated by the activation of the carboxyl group of the N-protected amino acid. In the presence of a base, the acidic proton at the α-carbon of the oxazolone can be abstracted, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. Urethane-based protecting groups like tert-butyloxycarbonyl (Boc) are known to suppress oxazolone formation to a significant extent compared to acyl-type protecting groups, thereby generally retaining high optical purity upon activation. bachem.com

The structural features of the amino acid derivative itself play a crucial role in racemization control. In the case of this compound, the γ-carboxyl group is protected as a cyclohexyl ester. Research on the analogous aspartic acid derivative, Boc-Asp(OcHex)-OH, has shown that the use of a bulky cyclohexyl ester significantly reduces the rate of aspartimide formation, a related side reaction, when compared to the less bulky benzyl (B1604629) ester. bachem.com This effect is attributed to steric hindrance. It is well-established that the steric bulk of the side-chain protecting group can influence the rate of side reactions at the α-carbon. The large, non-planar cyclohexyl group in this compound is postulated to sterically hinder the intramolecular cyclization required to form the 5(4H)-oxazolone intermediate. This steric impediment raises the activation energy for oxazolone formation, thereby slowing the rate of racemization relative to the desired coupling reaction.

The selection of coupling reagents, additives, and reaction conditions is the most critical factor in preventing racemization. Carbodiimide reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), when used alone, are known to promote significant racemization. bachem.compeptide.com However, their tendency to cause epimerization is dramatically reduced by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.com These additives react with the initial O-acylisourea intermediate to form an active ester that is more reactive towards the amine component and less prone to racemization. peptide.com

Modern coupling reagents, such as phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), were developed to provide efficient coupling with minimal racemization, as they facilitate the in-situ formation of HOBt or HOAt active esters. globalresearchonline.netpeptide.com

The choice of base and its stoichiometry is also critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used. bachem.com In situations with a high risk of racemization, weaker or more sterically hindered bases, such as sym-collidine, are recommended to minimize the abstraction of the α-proton from the activated intermediate. bachem.com

The following table summarizes the relative risk of racemization associated with various common coupling methods. While specific quantitative data for this compound is not extensively published, the trends are generally applicable to Boc-protected amino acids.

Coupling Reagent/AdditiveBase (Typical)Relative Racemization RiskMechanism of Suppression
DIC-HighNo suppression; O-acylisourea intermediate is prone to oxazolone formation.
DIC / HOBtDIPEA / NMMLowForms HOBt-active ester, which is less susceptible to racemization than the O-acylisourea. bachem.compeptide.com
HBTU / HOBtDIPEA / NMMVery LowEfficient in situ formation of HOBt-active ester. peptide.com
HATU / HOAtDIPEA / NMMVery LowHOAt is a superior racemization suppressor to HOBt. bachem.com
PyBOPDIPEA / NMMVery LowPhosphonium-based reagent that forms HOBt-active ester in situ with minimal side reactions. globalresearchonline.netpeptide.com

Analytical Methodologies for Characterization in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are paramount for evaluating the purity of Boc-Glu(OcHex)-OH and separating it from potential impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. It allows for the separation and quantification of the target compound from any residual starting materials, intermediates, or degradation products. Reports indicate that compounds like this compound are typically analyzed using HPLC, with purities often specified as greater than 95% or 98% by this method ruifuchemical.comruifuchemical.com. For instance, a purity of ≥98.0% (HPLC) is a common specification ruifuchemical.com. HPLC is also employed in the purification of synthesized this compound, ensuring a high-purity product for subsequent applications . The mobile phase composition, typically involving gradients of acetonitrile (B52724) with additives like formic acid or trifluoroacetic acid (TFA), is optimized to achieve effective separation rsc.org.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing the purity of this compound during synthesis and purification. TLC is often used to confirm the presence of the desired product and the absence of significant impurities. For example, Sigma-Aldrich lists the assay for Boc-Glu(OcHx)-OH as ≥98% (TLC) sigmaaldrich.com. TLC is also utilized in monitoring deprotection reactions of Boc-protected compounds, indicating reaction completion mdpi.comresearchgate.net. Common solvent systems for TLC analysis of Boc-protected amino acids might include mixtures of chloroform, methanol, and acetic acid researchgate.net.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, confirming its identity.

Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and providing insights into its fragmentation patterns, thereby confirming its structure. Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently employed. For this compound, the calculated molecular weight is approximately 329.39 g/mol (C₁₆H₂₇NO₆) sigmaaldrich.comglentham.com. ESI-MS data has reported a molecular ion peak at m/z 230.1 [M+H]⁺ for a related compound (C₁₁H₁₉NO₄, MW 229.28–229.4 g/mol ), which corresponds to the free amino acid form after potential deprotection or a different derivative . More precisely, for this compound itself (C₁₆H₂₇NO₆), the expected [M+H]⁺ ion would be around m/z 330.19. Mass spectrometry is also a standard test performed on amino acid derivatives to confirm their molecular mass bachem.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for the complete structural elucidation of this compound. ¹H NMR provides information about the different types of protons and their environments within the molecule. For this compound, characteristic signals would include those from the tert-butyl protons of the Boc group (typically a singlet around δ 1.4 ppm), the cyclohexyl ring protons (multiplets in the range of δ 1.2–1.8 ppm), the methylene (B1212753) groups of the glutamic acid backbone (e.g., δ 2.1–2.5 ppm for CH₂), the alpha-proton (α-CH, often a triplet or quartet around δ 3.8 ppm), and the NH proton of the Boc group (a singlet, often around δ 5.1 ppm in DMSO-d₆) . ¹³C NMR spectroscopy reveals the chemical shifts of all carbon atoms, providing further confirmation of the molecular structure, including signals for the carbonyl carbons of the ester and carbamate (B1207046), the tert-butyl carbons, and the various carbons of the cyclohexyl ring and glutamic acid backbone researchgate.netlibretexts.org.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within this compound by detecting the absorption of infrared radiation at characteristic frequencies. Key functional groups expected in this compound include:

C=O stretch (ester): Typically observed around 1730-1750 cm⁻¹ ajol.info.

C=O stretch (carbamate/Boc group): Expected around 1680-1700 cm⁻¹ nih.govmdpi.com.

N-H stretch (carbamate): Usually found in the region of 3300-3500 cm⁻¹ ajol.info.

C-O stretch (ester and carbamate): Observed in the fingerprint region.

The IR spectrum is often used as a confirmation of identity, with reported spectra passing the test for identity ruifuchemical.comsigmaaldrich.com. For other Boc-protected amino acids, characteristic bands for the Boc group, such as those for the C=O carbamate and C(CH₃)₃, are observed in the IR spectra nih.gov.

Elemental Analysis and Optical Rotation Measurements

Elemental analysis provides fundamental information about the elemental composition of a compound, confirming the empirical formula. For this compound, with the molecular formula C₁₆H₂₇NO₆ and a molecular weight of approximately 329.39 g/mol , elemental analysis would theoretically yield the following percentages: Carbon (C) approximately 58.34%, Hydrogen (H) approximately 8.26%, Nitrogen (N) approximately 4.25%, and Oxygen (O) approximately 29.14%. While specific reported measured elemental analysis data for this compound was not found across the reviewed sources, the molecular formula is consistently reported chemimpex.comalfa-chemistry.compipharm.comchemenu.comchemsrc.comlookchem.compeptide.comglentham.comsigmaaldrich.comchemicalbook.com.

Optical rotation is a critical measurement for chiral compounds, such as this compound, which possesses a stereogenic center at the alpha-carbon of the glutamic acid residue. This measurement helps confirm the enantiomeric purity and identity of the compound. Reported optical rotation values vary slightly depending on the solvent, concentration, and temperature used for measurement.

Measurement ParameterValueConditionsSource
Specific Rotation ([α]²⁵D)-15.4°c = 1.0, DMF
Specific Rotation ([α]²⁵/D)-7.0° to -9.0°c = 1 in methanol sigmaaldrich.com
Specific Rotation ([α]²⁰/D)-13.0° to -19.0°c = 2, DMF glentham.comvwr.com
Specific Rotation ([α]²⁰/D)-8.3°c = 1%, MeOH chemimpex.com

These measurements are vital for ensuring the stereochemical integrity of the compound used in sensitive applications like peptide synthesis.

Thermal Analysis Techniques (e.g., Melting Point Determination)

Thermal analysis techniques provide insights into a compound's physical properties as a function of temperature, with melting point determination being a primary indicator of purity and identity for solid organic compounds. This compound is typically characterized by its melting point range.

CompoundMelting Point (°C)NotesSource
This compound49.0-63.0White to off-white powder chemimpex.com
This compound54-57White to off-white powder alfa-chemistry.compipharm.comsigmaaldrich.comsigmaaldrich.com
Boc-D-glutamic acid γ-cyclohexyl ester54-57White powder (D-enantiomer)

While other thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide further information on thermal stability and phase transitions, specific research findings detailing the application of these techniques directly to this compound were not extensively detailed in the provided search results. The melting point remains a widely reported and critical parameter for its characterization.

Compound Name Table:

Common NameFull Chemical NameCAS Number
This compoundN-alpha-tert-butoxycarbonyl-L-glutamic acid 5-cyclohexyl ester73821-97-3

Future Directions and Emerging Research Areas

Integration into Automated Synthesis Platforms

Boc-Glu(OcHex)-OH is a well-established building block in Boc-based solid-phase peptide synthesis (SPPS), a methodology frequently employed in automated synthesizers. Its integration into these platforms is facilitated by the orthogonal nature of its protecting groups, which are compatible with standard automated protocols. The tert-butoxycarbonyl (Boc) group on the α-amino terminus is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), a common reagent in automated deprotection cycles. Crucially, the cyclohexyl ester (OcHex) protecting the γ-carboxyl group of glutamic acid remains stable throughout these acidic deprotection steps, thereby preventing premature activation or side reactions of the glutamic acid side chain during peptide chain elongation vulcanchem.com. This stability ensures that the side chain protection is maintained until the final cleavage and deprotection of the completed peptide from the solid support.

The efficiency of automated synthesis relies on the consistent delivery of reagents and the predictable reactivity of building blocks. This compound, when properly formulated and dissolved in compatible solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), can be effectively utilized in automated liquid handling systems. Its predictable behavior in standard coupling reactions, following activation of its α-carboxyl group, makes it a reliable component in automated SPPS workflows. Industrial-scale production, for instance, leverages automated peptide synthesizers to achieve high throughput and consistency, underscoring the compound's successful integration into sophisticated automated synthetic environments vulcanchem.com.

Feature/StepThis compound CompatibilityRationale/Considerations
Boc Deprotection HighThe Boc group is efficiently cleaved by acidic reagents (e.g., TFA), a standard step in automated Boc-SPPS cycles.
OcHex Ester HighThe cyclohexyl ester is robust and stable under the acidic conditions used for Boc group removal, ensuring side-chain protection remains intact. vulcanchem.com
Coupling High (with activation)The free α-carboxyl group requires activation (e.g., using carbodiimides or active esters) to form peptide bonds, a standard procedure in automated coupling steps.
Solubility Moderate to GoodRequires appropriate solvent systems (e.g., DMF, DCM) for effective dissolution and delivery within automated synthesizer reagent lines.
Side Chain Generally InertThe protected γ-carboxyl group is designed to be unreactive during peptide chain elongation, preventing unwanted side reactions.

Addressing Challenges in Large-Scale Production for Research Purposes

The increasing demand for high-quality protected amino acid derivatives for research necessitates efficient and scalable production methods for this compound. While laboratory-scale synthesis is well-established, scaling up production presents several challenges that require careful optimization to ensure cost-effectiveness, purity, and batch-to-batch consistency.

The synthesis typically involves two key steps: Boc protection of L-glutamic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and subsequent esterification of the γ-carboxyl group with cyclohexanol (B46403). Laboratory synthesis often employs dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (DCM) for the esterification, achieving yields typically in the range of 80-85% vulcanchem.com. Purification at this scale commonly involves flash chromatography.

For industrial-scale production, strategies are employed to enhance efficiency and yield, often targeting over 90-95% vulcanchem.com. This may involve the use of alternative coupling reagents like HBTU or HATU, and solvents such as DMF, which can offer better solubility and reaction kinetics. Purification methods are adapted for larger volumes, with preparative High-Performance Liquid Chromatography (HPLC) becoming a standard for achieving the high purity (>98%) required for research applications vulcanchem.com. Isolation of the product as a dicyclohexylamine (B1670486) (DCHA) salt is also a common industrial practice, as it can improve stability and handling characteristics vulcanchem.com.

Key challenges in scaling up include:

Reagent Cost and Handling: The cost of reagents like Boc₂O, DCC, and specialized solvents, as well as their safe handling in large quantities, are significant considerations.

Reaction Selectivity and Yield: Optimizing reaction conditions to maximize the yield of the desired γ-esterification while minimizing by-products (e.g., α-esterification or di-esterification) is critical.

Purification Efficiency: Developing robust and scalable purification protocols, such as preparative HPLC or optimized crystallization methods, is essential to achieve the required purity levels economically.

Waste Management: Minimizing solvent usage and by-product formation is important for both economic and environmental reasons.

Batch-to-Batch Consistency: Implementing stringent quality control measures and process validation is necessary to ensure reproducible product quality across different production batches.

AspectLaboratory ScaleIndustrial Scale Considerations
Synthesis Reagents Boc₂O, DCC, DMAP, CyclohexanolOptimized coupling reagents (e.g., HBTU, HATU), bulk sourcing, efficient solvent recovery and recycling.
Reaction Conditions DCM, 0-25°CContinuous-flow reactors, precise temperature and mixing control, in-process monitoring for reaction completion and impurity profiles.
Yield 80-85%Target >90-95% through process optimization, improved reagent stoichiometry, and reaction parameter control. vulcanchem.com
Purification Flash ChromatographyPreparative HPLC for high purity (>98%), crystallization of DCHA salt for isolation, improved handling, and long-term stability. vulcanchem.com
Key Challenges Reagent cost, waste generation, purification timeCost-effectiveness, waste minimization, process robustness, achieving high purity economically, ensuring batch-to-batch consistency, regulatory compliance.
Product Form Free acid or DCHA saltDCHA salt is often preferred for industrial handling due to enhanced stability and ease of isolation.

Compound List:

this compound

L-Glutamic acid

Di-tert-butyl dicarbonate (Boc₂O)

Cyclohexanol

Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Trifluoroacetic acid (TFA)

Dicyclohexylamine (DCHA)

HBTU

HATU

Fmoc-Glu(OtBu)-OH (Related derivative)

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.